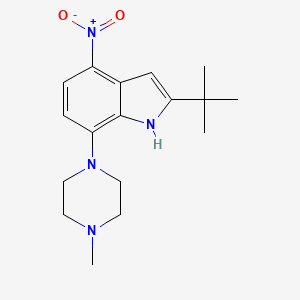
1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (DMPMPC) is an organic compound that belongs to the class of pyrazole carboxylic acid derivatives. It is a white, crystalline solid with a molecular formula of C10H12N2O2. DMPMPC has been extensively studied for its potential applications in the field of medicinal chemistry. Specifically, DMPMPC has been investigated for its potential use in the synthesis of novel drugs and its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives are subjects of structural and spectral investigations. For instance, studies have combined experimental and theoretical approaches to examine derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction are employed to characterize these compounds (Viveka et al., 2016).
Crystal Structure Analysis
The crystal structure of related pyrazole carboxylic acids and their derivatives is a key area of research. For instance, the analysis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provides insights into their regioisomeric structures, crystallization patterns, and hydrogen bonding characteristics (Kumarasinghe et al., 2009).
Solid-State Properties
Research also focuses on the solid-state properties of pyrazole-4-carboxylic acids. Studies discuss the structure and dynamic properties of these compounds, including their polymorphism and solid-state proton transfer, which are essential for understanding their chemical behavior (Infantes et al., 2013).
Coordination Chemistry
The formation of coordination complexes using pyrazole carboxylic acid derivatives is another significant area. Research on novel pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of mononuclear coordination complexes with metals like Cu, Co, and Zn. These studies are pivotal in understanding the chelation and crystallization properties of these organic molecules (Radi et al., 2015).
Luminescence Sensing
Pyrazole derivatives have applications in luminescence sensing. Research on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylates demonstrates their potential as fluorescence sensors for chemicals like benzaldehyde (Shi et al., 2015).
Catalytic Properties
Studies on pyrazole derivatives also delve into their catalytic properties, such as in the oxidation of alcohols. For instance, copper(II) complexes derived from pyrazole compounds have been shown to catalyze the oxidation of alcohols, highlighting their potential in green chemistry applications (Maurya & Haldar, 2020).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTLGLWPKDKQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)





![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)